molecular formula C5H3BrINO B2462229 5-Bromo-6-iodo-1H-pyridin-2-one CAS No. 2222512-26-5

5-Bromo-6-iodo-1H-pyridin-2-one

Cat. No.: B2462229
CAS No.: 2222512-26-5
M. Wt: 299.893
InChI Key: WWJSQYGHBFEFRW-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

While specific chemical reactions involving “5-Bromo-6-iodo-1H-pyridin-2-one” are not detailed in the retrieved papers, a related compound “5-Bromo-2(1H)-pyridone” is known to undergo difluoromethylation in the presence of sodium chlorodifluoroacetate (ClCF2COONa) and methyl cyanide .

Scientific Research Applications

Applications in Spectroscopy and Structural Analysis

5-Bromo-6-iodo-1H-pyridin-2-one and its derivatives have been studied extensively in spectroscopic and structural analysis. The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to our compound of interest, was characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was applied for optimized geometric structure, vibrational frequencies, and chemical shift values. Non-linear optical (NLO) properties were determined, and the molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities were tested, indicating a broad scope of applications in both material science and biochemistry (Vural & Kara, 2017).

Applications in Organic Synthesis and Drug Design

Derivatives of this compound have been synthesized for various applications, primarily in the field of organic synthesis and drug design. The compound has been used in the synthesis of novel compounds with antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019). Additionally, it serves as a key intermediate in the synthesis of functionalized pyridines, indicating its pivotal role in the synthesis of complex organic compounds (Song et al., 2004).

Applications in Halogenation and Medicinal Chemistry

The compound has been used in halogenation studies, an essential process in organic chemistry and medicinal chemistry. Specifically, halogenation of imidazo[4,5-b]pyridin-2-one derivatives has been studied, demonstrating the compound's versatility and importance in synthetic chemistry (Yutilov et al., 2005).

Future Directions

While the future directions for “5-Bromo-6-iodo-1H-pyridin-2-one” are not explicitly mentioned in the retrieved papers, a related study suggests that pyridine-based derivatives have potential for further exploration .

Properties

IUPAC Name

5-bromo-6-iodo-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrINO/c6-3-1-2-4(9)8-5(3)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJSQYGHBFEFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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